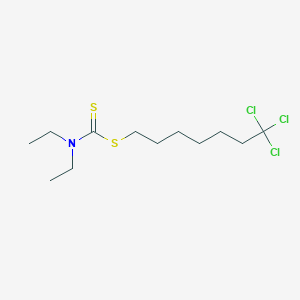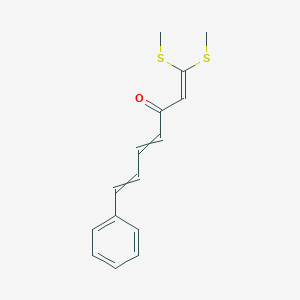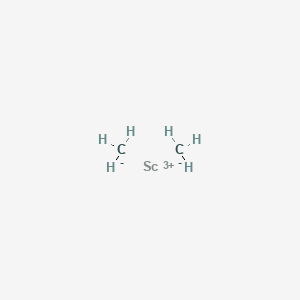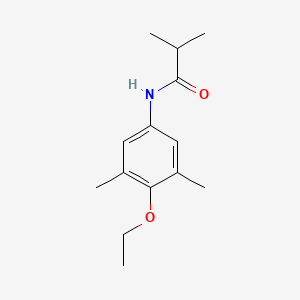![molecular formula C18H17NO5 B14351576 1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione CAS No. 95895-61-7](/img/structure/B14351576.png)
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the phenoxyphenoxy group. This structural feature may confer distinct properties and activities compared to other pyrrolidine derivatives.
Propriétés
Numéro CAS |
95895-61-7 |
|---|---|
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-[2-(4-phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17NO5/c20-17-10-11-18(21)19(17)23-13-12-22-14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-9H,10-13H2 |
Clé InChI |
SIBDFHLZXKSEBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


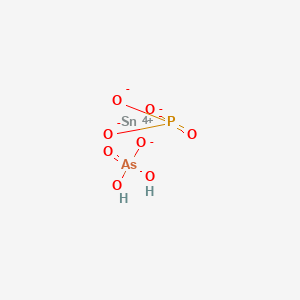

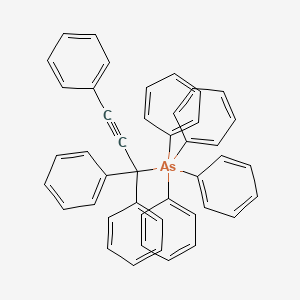

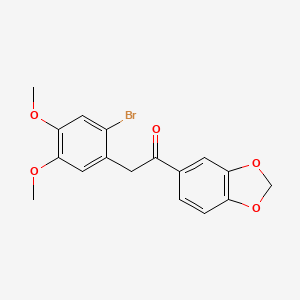
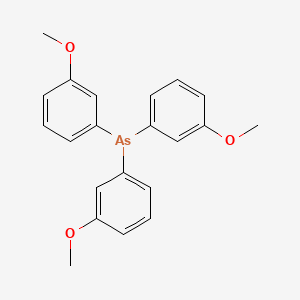
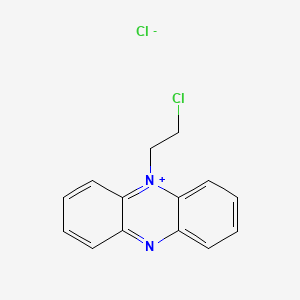
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
